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molecular formula C11H8N2O B189070 Di(pyridin-3-yl)methanone CAS No. 35779-35-2

Di(pyridin-3-yl)methanone

Cat. No. B189070
M. Wt: 184.19 g/mol
InChI Key: AQLPDLOXKZRZEV-UHFFFAOYSA-N
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Patent
US07879839B2

Procedure details

To a solution of dipyridin-3-ylmethanol (9 g, 48 mmol) in 9:1 methylene chloride/acetonitrile (100 mL) was added powdered 4A molecular sieves (24 g) and NMO (8.5 g, 72 mmol). The resulting mixture was cooled in an ice bath and TPAP (0.85 g, 2.4 mmol) added carefully in 3 portions at 5 min intervals. After stirring for 15 min the ice bath was removed and stirring was continued at RT. After stirring for 3 days, the reaction mixture was filtered through Celite and the cake washed well with methylene chloride and then chloroform. The filtrate was concentrated to approximately ⅓ the original volume then silica gel was added. The remaining solvent was removed leaving the crude material adsorbed onto the silica gel as a dark green powder. This powder was layered on top of an equal volume of silica gel in a Buchner funnel and flushed with ether. These washings were discarded. The silica pad was then flushed repeatedly first with methylene chloride then with chloroform until no further product eluted. The dark red filtrate was concentrated to give a red brown solid. Trituration with ether gave dipyridin-3-ylmethanone as a white powder. The mother liquors were stripped and the residue chromatographed (eluting with 24:1 methylene chloride/methanol). The fractions enriched in product were combined, stripped, and the residue triturated with ether to give a second crop of pure ketone.
Quantity
9 g
Type
reactant
Reaction Step One
Name
methylene chloride acetonitrile
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.85 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[OH:8])[CH:2]=1.C(Cl)Cl.C(#N)C.C[N+]1([O-])CCOCC1>CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O.CCOCC>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=[O:8])[CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(O)C=1C=NC=CC1
Name
methylene chloride acetonitrile
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl.C(C)#N
Step Two
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.85 g
Type
catalyst
Smiles
CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
was continued at RT
STIRRING
Type
STIRRING
Details
After stirring for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the cake washed well with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
silica gel was added
CUSTOM
Type
CUSTOM
Details
The remaining solvent was removed
CUSTOM
Type
CUSTOM
Details
leaving the crude material
CUSTOM
Type
CUSTOM
Details
flushed with ether
CUSTOM
Type
CUSTOM
Details
The silica pad was then flushed repeatedly first with methylene chloride
WASH
Type
WASH
Details
with chloroform until no further product eluted
CONCENTRATION
Type
CONCENTRATION
Details
The dark red filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a red brown solid

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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